1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde
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Overview
Description
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is a synthetic derivative of Paricalcitol, a vitamin D analog. This compound is primarily used in biochemical research, particularly in the study of vitamin D metabolism and its effects on various biological systems . The molecular formula of this compound is C₃₃H₆₀O₃Si₂, and it has a molecular weight of 561.0 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves multiple steps, starting from ParicalcitolThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the product’s quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Tetrabutylammonium fluoride, hydrochloric acid, and other deprotecting agents.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary alcohol derivatives.
Substitution: Formation of deprotected or differently protected derivatives.
Scientific Research Applications
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of silyl-protected compounds.
Biology: Investigating the role of vitamin D analogs in cellular processes and gene expression.
Medicine: Exploring potential therapeutic applications of vitamin D analogs in treating diseases such as osteoporosis and chronic kidney disease.
Industry: Developing new synthetic routes and production methods for vitamin D analogs.
Mechanism of Action
The mechanism of action of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves its conversion to active metabolites that interact with the vitamin D receptor. This interaction leads to the modulation of gene expression and regulation of calcium and phosphate homeostasis. The compound’s effects are mediated through the activation of specific signaling pathways and transcription factors .
Comparison with Similar Compounds
Similar Compounds
Paricalcitol: The parent compound, used as a vitamin D analog in clinical settings.
Calcitriol: Another vitamin D analog with similar biological activity.
Doxercalciferol: A synthetic vitamin D analog used in the treatment of secondary hyperparathyroidism.
Uniqueness
1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is unique due to its specific silyl protection and aldehyde functionalization, which provide distinct chemical properties and reactivity. These modifications make it a valuable tool in biochemical research for studying the metabolism and function of vitamin D analogs .
Properties
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60O3Si2/c1-24(23-34)29-17-18-30-26(14-13-19-33(29,30)8)16-15-25-20-27(35-37(9,10)31(2,3)4)22-28(21-25)36-38(11,12)32(5,6)7/h15-16,23-24,27-30H,13-14,17-22H2,1-12H3/b26-16+/t24-,27-,28-,29-,30+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHFLFQOZBNDD-ABTDTXQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O3Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731124 |
Source
|
Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257126-71-8 |
Source
|
Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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